N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a phenyl ring substituted with methoxy groups, an imidazole ring, and a thioacetamide linkage, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with a thioacetic acid derivative under appropriate conditions.
Coupling with 3,4-dimethoxyphenyl Group: The final step involves coupling the thioacetamide intermediate with 3,4-dimethoxyphenyl acetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazole ring or the thioacetamide linkage, potentially yielding amines or thiols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and thiols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.
N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)ethanamide: Has an ethanamide instead of an acetamide group.
Uniqueness: N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-16(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-15-9-10-17(25-2)18(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDIBKWIYDFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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